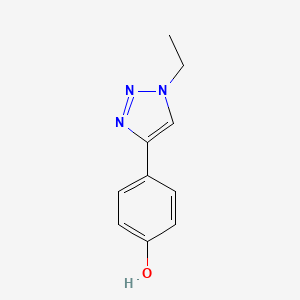

4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol

Übersicht

Beschreibung

4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the triazole ring in this compound imparts unique chemical and biological properties, making it a subject of interest in various fields of research, including medicinal chemistry, materials science, and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol can be achieved through a multi-step process involving the formation of the triazole ring and subsequent functionalization. One common method involves the use of “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction is typically carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like dimethyl sulfoxide (DMSO) or water .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar click chemistry techniques. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products:

Oxidation: Quinones or other oxidized phenolic derivatives.

Reduction: Dihydrotriazoles.

Substitution: Nitro, sulfonyl, or halogenated phenolic derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Triazole derivatives have shown promise in inhibiting enzymes like carbonic anhydrase and steroid sulfatase, which are targets for cancer therapy .

Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the treatment of cancer and infectious diseases. Its ability to inhibit specific enzymes makes it a candidate for drug development .

Industry: In industrial applications, this compound is used as a corrosion inhibitor, stabilizer in photographic materials, and as a component in the synthesis of dyes and agrochemicals .

Wirkmechanismus

The mechanism of action of 4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The triazole ring forms hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, leading to inhibition .

Vergleich Mit ähnlichen Verbindungen

- 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol

- 4-(1-methyl-1H-1,2,3-triazol-4-yl)phenol

- 4-(1-benzyl-1H-1,2,3-triazol-4-yl)phenol

Comparison: 4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol is unique due to the presence of the ethyl group on the triazole ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, the ethyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Biologische Aktivität

4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring attached to a phenolic structure, which contributes to its unique chemical properties. The triazole moiety is known for its ability to participate in various chemical reactions, including bioorthogonal chemistry, making it valuable in labeling and tracking biomolecules.

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition: The triazole ring can interact with the active sites of enzymes, effectively inhibiting their activities. This property is particularly relevant for developing enzyme inhibitors for therapeutic purposes.

Receptor Modulation: The compound has the potential to bind specific receptors, modulating their activity and leading to various biological effects.

Bioorthogonal Chemistry: Its ability to participate in bioorthogonal reactions allows for selective labeling and tracking of biomolecules in complex biological systems.

Antitumor Activity

Research has shown that derivatives of this compound exhibit promising antitumor properties. For instance, compounds containing the triazole moiety have demonstrated significant inhibitory effects on various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HepG2 | 50 | |

| 5-(1H-1,2,3-Triazol-4-yl)isoxazolidines | SH-SY5Y | 44 | |

| Sulfamoylated derivatives | MCF-7 | 0.21 |

The most potent compounds exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

Antiviral Activity

In addition to antitumor effects, some derivatives have shown antiviral properties. For example, studies have indicated that certain triazole-containing compounds inhibit retroviral reverse transcriptase activity at nanomolar concentrations . This suggests a potential application in developing antiviral therapies.

Case Studies

Several studies have focused on synthesizing and evaluating the biological activities of triazole derivatives:

- Sulfamoylated Derivatives : A study reported the synthesis of sulfamoylated derivatives of 4-(1H-1,2,3-triazol-4-yl)phenol that exhibited potent steroid sulfatase inhibition in MCF-7 cells. The most active compound demonstrated an IC50 value of 0.21 nM, significantly outperforming existing treatments .

- Antiproliferative Studies : Another investigation into C-nucleosides featuring a triazole ring revealed antiproliferative effects against HepG2 and HT-29 cell lines with growth inhibition reaching up to 56% after 72 hours at a concentration of 100 µM .

Eigenschaften

IUPAC Name |

4-(1-ethyltriazol-4-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-2-13-7-10(11-12-13)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRGQQSRDRBKPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=N1)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40539405 | |

| Record name | 4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89221-19-2 | |

| Record name | 4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.